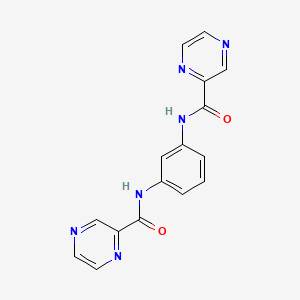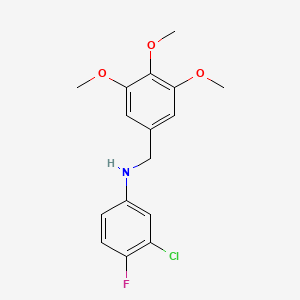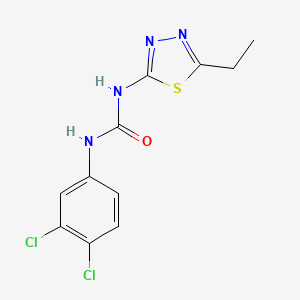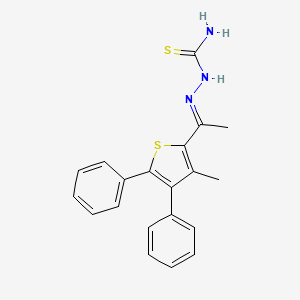
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide), also known as PPDA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. PPDA is a symmetrical molecule that consists of two pyrazinecarboxamide moieties linked by a phenylene bridge. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
科学研究应用
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
作用机制
The mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) is not fully understood. However, it has been suggested that N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth in various cancer cell lines. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
实验室实验的优点和局限性
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has some limitations, including its relatively low stability in solution and its susceptibility to degradation under certain conditions.
未来方向
There are several future directions for the study of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). One area of research is the development of more efficient synthesis methods for N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs. Another area of research is the investigation of the potential applications of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs should be further elucidated to better understand their biological activities. Finally, the development of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)-based drug delivery systems could enhance the efficacy and specificity of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in vivo.
合成方法
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) can be synthesized through a variety of methods, including the reaction of pyrazine-2-carboxylic acid with aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with 1,3-dibromobenzene to yield N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). Other methods involve the use of different starting materials, such as 2,6-dichloropyrazine and 1,3-diaminobenzene, or the use of different coupling agents, such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC).
属性
IUPAC Name |
N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXEAYEBPSQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diyldipyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
